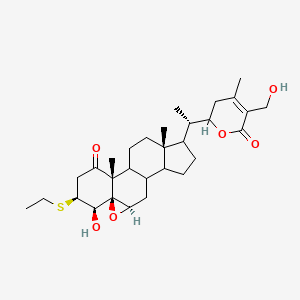

3-Ethylthio withaferin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H44O6S |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

(2R,5S,6R,7R,9R,16S)-5-ethylsulfanyl-6-hydroxy-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C30H44O6S/c1-6-37-23-13-24(32)29(5)21-9-10-28(4)19(16(3)22-11-15(2)18(14-31)27(34)35-22)7-8-20(28)17(21)12-25-30(29,36-25)26(23)33/h16-17,19-23,25-26,31,33H,6-14H2,1-5H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |

InChI Key |

VCJUCJWGFCDZKZ-OZFFHUCCSA-N |

Isomeric SMILES |

CCS[C@H]1CC(=O)[C@@]2(C3CC[C@]4(C(C3C[C@@H]5[C@@]2([C@H]1O)O5)CCC4[C@H](C)C6CC(=C(C(=O)O6)CO)C)C)C |

Canonical SMILES |

CCSC1CC(=O)C2(C3CCC4(C(C3CC5C2(C1O)O5)CCC4C(C)C6CC(=C(C(=O)O6)CO)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethylthio Withaferin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] The presence of an α,β-unsaturated ketone in Ring A of the withaferin A scaffold makes it susceptible to nucleophilic attack, particularly by thiols.[1] This reactivity is believed to be a key mechanism of its biological action, involving covalent modification of cysteine residues in target proteins.[2] The synthesis of 3-Ethylthio withaferin A, a derivative formed by the Michael addition of ethanethiol to withaferin A, represents a targeted modification to explore and potentially modulate these biological effects. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, characterization data, and a discussion of the relevant biological context and signaling pathways.

Introduction

Withaferin A is a C28 steroidal lactone characterized by a highly oxygenated structure, including an epoxide in Ring B and an unsaturated lactone side chain.[1] Its potent biological activities have spurred interest in the synthesis of various derivatives to probe structure-activity relationships (SAR) and develop novel therapeutic agents.[3][4] The α,β-unsaturated ketone system in Ring A is a key reactive site, readily undergoing Michael addition with nucleophiles such as thiols.[1][2] This reaction mimics the proposed covalent interaction of withaferin A with cysteine residues of cellular proteins, such as those in the transcription factor NF-κB, which is a known target of withaferin A.[2]

The synthesis of this compound provides a stable analog to study the consequences of this specific thiol addition. Understanding the synthesis and properties of this derivative is crucial for researchers investigating the mechanism of action of withaferin A and for those in drug development seeking to create more potent and selective analogs.

Synthesis of this compound

The synthesis of this compound proceeds via a Michael addition reaction, where the nucleophilic sulfur of ethanethiol attacks the β-carbon of the α,β-unsaturated ketone in Ring A of withaferin A. This reaction is typically carried out under mild conditions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the general methodology for the thio-diversification of withaferin A as described by Casero et al. (2017), adapted for the specific synthesis of the 3-ethylthio derivative.

Materials:

-

Withaferin A (MW: 470.58 g/mol )

-

Ethanethiol (EtSH, MW: 62.13 g/mol )

-

Solvent: Isopropanol/Water (1:1 v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography supplies (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Withaferin A (1 equivalent) in a 1:1 mixture of isopropanol and water to a concentration of approximately 1 mg/mL.

-

Addition of Thiol: Add ethanethiol (3 equivalents) to the stirred solution of Withaferin A at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (Withaferin A) and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically allowed to proceed for 24-48 hours.

-

Workup: Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator). The crude residue is then redissolved in a suitable organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate to separate the desired this compound from any unreacted starting material and side products.

-

Characterization: The purified product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Group |

| Withaferin A | C₂₈H₃₈O₆ | 470.58 | α,β-Unsaturated Ketone |

| Ethanethiol | C₂H₆S | 62.13 | Thiol (-SH) |

| This compound | C₃₀H₄₄O₆S | 532.74 | Thioether (-S-Et) |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the olefinic protons of the A-ring. Appearance of new signals corresponding to the ethylthio group (a quartet around 2.5-2.7 ppm for -S-CH₂- and a triplet around 1.2-1.4 ppm for -CH₃). |

| ¹³C NMR | Shift of the C2 and C3 carbons to higher field (disappearance of sp² signals and appearance of sp³ signals). Appearance of new signals for the ethylthio group carbons. |

| MS (ESI) | A prominent ion peak corresponding to the molecular weight of the product ([M+H]⁺ at m/z 533.74 or [M+Na]⁺ at m/z 555.72). |

Signaling Pathways Modulated by Withaferin A

Withaferin A exerts its biological effects by modulating multiple signaling pathways, often through its ability to covalently bind to key regulatory proteins. The addition of an ethylthio group at the C3 position is expected to influence these interactions.

Caption: Key signaling pathways modulated by Withaferin A.

-

NF-κB Signaling: Withaferin A is a well-documented inhibitor of the NF-κB pathway.[2] It is proposed to directly alkylate a cysteine residue on the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its transcriptional activity and reducing the expression of pro-inflammatory and anti-apoptotic genes.

-

Heat Shock Protein 90 (HSP90) Inhibition: Withaferin A has been shown to bind to and inhibit the chaperone protein HSP90. This leads to the degradation of HSP90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.

-

Cytoskeletal Disruption: Withaferin A can disrupt the cellular cytoskeleton by interacting with intermediate filament proteins like vimentin. This can lead to the inhibition of cell migration and metastasis.

Conclusion

The synthesis of this compound provides a valuable tool for researchers in medicinal chemistry and chemical biology. The straightforward Michael addition reaction allows for the targeted modification of the withaferin A scaffold at a key reactive site. This in-depth guide offers a detailed experimental protocol and outlines the critical biological context, enabling researchers to synthesize and utilize this compound to further explore the therapeutic potential of withanolides. The characterization and biological evaluation of this and similar derivatives will continue to provide valuable insights into the structure-activity relationships of withaferin A and aid in the development of next-generation therapeutics.

References

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylthio Withaferin A: A Technical Guide on its Chemical and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylthio withaferin A is a semi-synthetic derivative of the naturally occurring steroidal lactone, withaferin A, found in the plant Withania somnifera. This guide provides a comprehensive overview of the known chemical properties, biological activities, and potential therapeutic applications of this specific thioether analog. Leveraging data on the parent compound, withaferin A, this document offers insights into its synthesis, stability, and mechanism of action, with a focus on its role as a potential modulator of the NF-kB signaling pathway. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

Withaferin A, a C28-steroidal lactone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2] Its chemical structure, characterized by an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and an unsaturated lactone side chain, makes it a highly reactive molecule and a target for structural modification to enhance its therapeutic potential.[3][4] The addition of an ethylthio group at the C3 position of the A ring, resulting in this compound, represents a strategic modification aimed at potentially modulating the compound's bioactivity and pharmacokinetic profile. This document serves as a technical resource on the chemical and biological characteristics of this compound.

Chemical Properties

The chemical properties of this compound are intrinsically linked to its parent compound, withaferin A. The introduction of the ethylthio group alters the electronic and steric environment of the A ring, which can influence its reactivity and biological interactions.

Structure and Synthesis

The core structure of this compound is based on the ergostane skeleton of withaferin A. The key modification is the regio- and stereoselective Michael addition of an ethyl mercaptan to the α,β-unsaturated ketone in the A ring.[3] This reaction targets the C3 position, leading to the formation of a 2,3-dihydro-3β-ethylthio derivative.

A general approach to the synthesis of 3-substituted thio-derivatives of withaferin A involves the reaction with sulfur nucleophiles in a suitable solvent system. While the specific protocol for this compound is not detailed in the provided literature, a representative synthesis for a similar thio-derivative (3β-thioacetoxy analog) is described, which can be adapted.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Molecular Formula | C30H44O6S | [5] |

| Canonical SMILES | C--INVALID-LINK--C2CCC3C4C[C@@H]5--INVALID-LINK--(O5)--INVALID-LINK----INVALID-LINK--CC6=O | [5] |

| Classification | Natural Products, Steroids | [5] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, based on the analysis of similar 3-thio-substituted withaferin A derivatives, the following characteristics in NMR spectra would be expected:

-

¹H NMR: The appearance of signals corresponding to the ethyl group (a triplet and a quartet) and an upfield shift of the proton at C3 compared to the parent withaferin A. The coupling constants of the C3 and C4 protons would be indicative of a β-orientation of the ethylthio group.

-

¹³C NMR: An upfield shift of the C3 resonance compared to withaferin A, and the appearance of new signals corresponding to the ethylthio group.

Biological Activity and Mechanism of Action

The biological activity of this compound is reported to be primarily as an inhibitor of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[6]

NF-kB Inhibition

The parent compound, withaferin A, is a known inhibitor of NF-kB.[6] It is proposed that this compound retains this inhibitory activity. The likely mechanism involves the alkylation of cysteine residues on key proteins within the NF-kB signaling cascade, such as the IKKβ subunit of the IκB kinase complex.

Caption: Proposed mechanism of NF-kB inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. The following are generalized protocols based on the synthesis of similar withaferin A derivatives and standard biological assays.

Synthesis of 3-Thio-Derivatives of Withaferin A

This protocol is adapted from the synthesis of a 3β-thioacetoxy analog of withaferin A and can be modified for the synthesis of this compound by using ethyl mercaptan as the nucleophile.

Caption: General workflow for the synthesis of 3-thio-withaferin A derivatives.

Procedure:

-

Dissolution: Dissolve withaferin A in a suitable solvent system, such as a mixture of PEG300 and water.

-

Nucleophilic Addition: Add the sulfur nucleophile (e.g., ethyl mercaptan and a mild base) to the solution.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction by thin-layer chromatography.

-

Workup: After the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-kB Reporter Assay

To quantitatively assess the inhibitory effect of this compound on the NF-kB pathway, a reporter gene assay can be employed.

Table 2: Experimental Parameters for NF-kB Reporter Assay

| Parameter | Description |

| Cell Line | Human cell line with a stable or transiently transfected NF-kB reporter construct (e.g., HEK293T, HeLa). |

| Reporter Construct | Plasmid containing a luciferase or fluorescent protein gene under the control of an NF-kB response element. |

| Stimulus | TNF-α or another known activator of the NF-kB pathway. |

| Test Compound | This compound at various concentrations. |

| Positive Control | A known NF-kB inhibitor. |

| Negative Control | Vehicle (e.g., DMSO). |

| Readout | Luminescence or fluorescence intensity, proportional to NF-kB activity. |

Discussion and Future Directions

This compound is a promising derivative of withaferin A with potential as an NF-kB inhibitor. The introduction of the ethylthio group may alter its lipophilicity and interaction with target proteins, potentially leading to improved efficacy or a more favorable pharmacokinetic profile compared to the parent compound.

Further research is required to fully elucidate the chemical and biological properties of this compound. This includes:

-

Detailed spectroscopic characterization (1D and 2D NMR, HRMS, IR).

-

Determination of physicochemical properties such as solubility, stability, and logP.

-

Comprehensive biological evaluation in various cell-based and in vivo models of inflammation and cancer.

-

Head-to-head comparison with withaferin A to determine the impact of the 3-ethylthio substitution.

Conclusion

This compound represents a targeted modification of a potent natural product. While data on this specific analog is currently limited, its classification as an NF-kB inhibitor suggests it warrants further investigation as a potential therapeutic agent. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other withaferin A derivatives.

References

- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withaferin A - Wikipedia [en.wikipedia.org]

- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]

The Core Mechanism of 3-Ethylthio Withaferin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for Withaferin A, a natural compound isolated from Withania somnifera. 3-Ethylthio withaferin A is a derivative of this well-studied molecule. While structural modifications can alter biological activity, specific in-depth studies on the mechanism of action for this compound are not widely available in the public domain. Therefore, this guide focuses on the comprehensive data available for the parent compound, Withaferin A, which is presumed to share a similar mechanistic framework. The primary known action of Withaferin A is the inhibition of the NF-κB signaling pathway.

Executive Summary

Withaferin A exhibits potent anti-cancer activity through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Its core mechanism revolves around the modulation of key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory and survival pathways. Furthermore, Withaferin A is known to induce cellular stress through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and programmed cell death. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling cascades.

Quantitative Data: In Vitro Cytotoxicity of Withaferin A

The cytotoxic effects of Withaferin A have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U2OS | Osteosarcoma | 0.32 | [1] |

| HeLa | Cervical Cancer | 2-3 | [2] |

| SKGII | Cervical Cancer | 2-3 | [2] |

| ME-180 | Cervical Cancer | 2-3 | [2] |

| OVK18 | Ovarian Cancer | 2-3 | [2] |

| SKOV3 | Ovarian Cancer | >3 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.066 | [3] |

| MCF-7 | Breast Cancer (ER+) | 0.8536 | [3] |

| KLE | Endometrial Cancer | 10 | [4] |

| BCPAP | Papillary Thyroid Cancer | 0.155 | [5] |

| SW1736 | Anaplastic Thyroid Cancer | Not specified | [5] |

| Mel501 | Melanoma | 1.8 - 6.1 | [6] |

Core Mechanisms of Action of Withaferin A

Induction of Apoptosis

Withaferin A is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is achieved by modulating the expression of key regulatory proteins.

-

ROS Generation and Mitochondrial Dysfunction: Withaferin A treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5]

-

Modulation of Bcl-2 Family Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[5] This shift in the Bcl-2/Bax ratio further promotes mitochondrial permeabilization.

-

Caspase Activation: The release of cytochrome c activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[5] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]

-

Inhibition of IAP Family Proteins: Withaferin A has been shown to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-2, and Survivin.[8]

Figure 1: Intrinsic Apoptosis Pathway Induced by Withaferin A.

Inhibition of NF-κB Signaling

A primary mechanism of Withaferin A is the inhibition of the NF-κB pathway, a key signaling cascade that promotes cell survival, proliferation, and inflammation in cancer.

-

IKKβ Inhibition: Withaferin A has been reported to strongly elicit IKKβ hyperphosphorylation, which paradoxically leads to the potent inhibition of its kinase activity.

-

Inhibition of IκBα Degradation: By inhibiting IKKβ, Withaferin A prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the natural inhibitor of NF-κB.

-

Nuclear Translocation Blockade: With IκBα remaining bound to NF-κB (p65/p50 dimer) in the cytoplasm, its nuclear translocation is blocked.

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation prevents the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-xL, cIAP1, cIAP2), cyclins, and inflammatory cytokines.

Figure 2: Inhibition of the NF-κB Signaling Pathway by Withaferin A.

Cell Cycle Arrest

Withaferin A can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell types.[4] This is often associated with the modulation of key cell cycle regulatory proteins.

-

Modulation of Cyclins and CDKs: It can decrease the expression of cyclins such as Cyclin B1 and inhibit the activity of cyclin-dependent kinases (CDKs) like CDK1.

-

Induction of p53 and p21: Withaferin A has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21.[4]

Anti-Angiogenic Effects

Withaferin A exhibits potent anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.

-

Inhibition of VEGF Expression: It can downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in angiogenesis.

-

Interference with Ubiquitin-Proteasome Pathway: In endothelial cells, Withaferin A has been proposed to interfere with the ubiquitin-mediated proteasome pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Withaferin A. Specific details may vary based on the cell line and experimental setup.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Withaferin A on cancer cells and calculate the IC50 value.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Withaferin A (e.g., 0.1 to 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with Withaferin A.

Methodology:

-

Seed cells in a 6-well plate and treat with Withaferin A at the desired concentration (e.g., IC50 value) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Western Blot Analysis

Objective: To detect changes in the expression of specific proteins involved in signaling pathways affected by Withaferin A.

Methodology:

-

Treat cells with Withaferin A for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-IκBα, IκBα, p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.[9]

ROS Detection Assay

Objective: To measure the intracellular generation of reactive oxygen species.

Methodology:

-

Treat cells with Withaferin A for a specified time.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[7]

Conclusion

Withaferin A demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB. Its derivative, this compound, is expected to share these fundamental mechanisms of action, although further research is required to delineate any specific differences in potency or pathway engagement. The comprehensive understanding of Withaferin A's molecular interactions provides a strong foundation for the continued development and investigation of its derivatives as novel cancer therapeutics.

References

- 1. europeanreview.org [europeanreview.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Target: A Technical Examination of 3-Ethylthio Withaferin A and its Thio-Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific biological activity data for 3-Ethylthio withaferin A is not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the synthesis and biological context of thio-derivatives of Withaferin A, the parent compound, to infer the potential properties and mechanisms of this compound. The information presented herein is based on existing research on closely related analogues.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its wide-ranging pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-angiogenic properties. Its biological effects are largely attributed to its ability to covalently modify key cysteine residues in various proteins, thereby modulating their function. The A-ring of Withaferin A, with its α,β-unsaturated ketone, is a critical site for these Michael addition reactions. The introduction of a thioether linkage at the C3 position, as in this compound, represents a chemical modification that could significantly alter the compound's reactivity, selectivity, and overall biological profile. This technical guide will delve into the synthesis, potential biological activities, and relevant signaling pathways associated with thio-derivatives of Withaferin A, providing a foundational understanding for the study of this compound.

Synthesis of Withaferin A Thio-Derivatives: A Methodological Overview

The synthesis of thio-derivatives of Withaferin A typically involves the reaction of the parent molecule with sulfur nucleophiles. A sustainable and mild methodology for such "thio-diversification" has been reported, providing a basis for the synthesis of compounds like this compound.[1]

Experimental Protocol: General Synthesis of 3-Thio-Derivatives of Withaferin A

This protocol is adapted from the work of Casero et al. and describes a general method for the synthesis of various thio-derivatives of Withaferin A.[1]

Materials:

-

Withaferin A

-

Sulfur nucleophile (e.g., for this compound, ethanethiol or sodium ethanethiolate would be used)

-

Solvent system (e.g., hydroalcoholic mixtures such as isopropanol/water)

-

Reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) for reaction monitoring

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolution: Withaferin A is dissolved in a suitable solvent system, such as a 1:1 mixture of isopropanol and water. The choice of solvent can influence the reaction's chemoselectivity.[1]

-

Addition of Nucleophile: The sulfur nucleophile (e.g., ethanethiol) is added to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Extraction: Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the desired 3-thio-derivative.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following diagram illustrates the general workflow for the synthesis of Withaferin A thio-derivatives.

Potential Biological Activity and Mechanism of Action

While specific data for this compound is lacking, the biological activity of the parent compound, Withaferin A, is well-documented and provides a strong basis for predicting the potential effects of its derivatives. The introduction of a thioether group at the C3 position is expected to modulate the electrophilicity of the A-ring, which could alter its reactivity towards biological nucleophiles and, consequently, its bioactivity.

Antiproliferative and Cytotoxic Effects

Withaferin A exhibits potent antiproliferative activity against a wide range of cancer cell lines.[2] This effect is mediated through the induction of apoptosis and cell cycle arrest. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. It is plausible that this compound would retain some level of antiproliferative activity, although the potency might be altered compared to the parent compound.

Anti-inflammatory Activity

Withaferin A is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting IKKβ, Withaferin A prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of pro-inflammatory gene expression. The 3-Ethylthio derivative may also exhibit anti-inflammatory properties through a similar mechanism.

Potential Signaling Pathways

The biological effects of Withaferin A are mediated through its interaction with multiple signaling pathways. The following diagram illustrates some of the key pathways targeted by Withaferin A, which are likely relevant for its thio-derivatives.

Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data such as IC50 values for cytotoxicity or enzyme inhibition can be provided at this time. The table below summarizes the types of thio-derivatives of Withaferin A that have been synthesized and serves as a reference for the chemical diversity that can be achieved.

| Derivative Type | Sulfur Nucleophile Used | Reference |

| 3β-Methoxy-2,3-dihydrowithaferin A | Methanol (competing nucleophile) | [1] |

| 3β-Ethoxy-2,3-dihydrowithaferin A | Ethanol (solvent as nucleophile) | [1] |

| 3β-Thioacetoxy-2,3-dihydrowithaferin A | Potassium thioacetate | [1] |

| Thioether bridged (C3-C6) derivative | Sodium sulfide | [1] |

Conclusion and Future Directions

This compound represents an unexplored derivative of the highly bioactive natural product, Withaferin A. Based on the known reactivity of the parent compound and the successful synthesis of other thio-derivatives, it is reasonable to hypothesize that this compound can be synthesized and will exhibit biological activity. However, the precise nature and potency of this activity remain to be determined.

Future research should focus on the following areas:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are paramount.

-

In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity. Its anti-inflammatory effects should also be assessed, for instance, by measuring its ability to inhibit NF-κB activation.

-

Mechanism of Action Studies: Should significant biological activity be observed, further studies to elucidate the underlying mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways, will be crucial.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of a series of 3-thio-derivatives with varying alkyl or aryl substituents would provide valuable insights into the SAR and could lead to the development of more potent and selective analogues.

The exploration of novel derivatives of Withaferin A, such as this compound, holds promise for the discovery of new therapeutic agents. This guide provides a foundational framework for initiating such investigations.

References

Solubility Profile of 3-Ethylthio Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylthio withaferin A, a derivative of the naturally occurring steroidal lactone, withaferin A. Understanding the solubility of this compound is critical for its advancement in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. This document compiles available solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide researchers in their investigations.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on product specifications and data from its parent compound, withaferin A, a general solubility profile can be established.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Chloroform | Soluble[1] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | Not Specified |

Table 2: Solubility of Withaferin A (Reference Data)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | ~5[2], 10 | Not Specified | Not Specified |

| Dimethylformamide (DMF) | ~5[2] | Not Specified | Not Specified |

| Ethanol (100%) | 5 | Not Specified | Not Specified |

| Methanol | 1, 5 | Not Specified | Shake-Flask (presumed) |

| Ethyl Acetate | Soluble | Not Specified | Not Specified |

| Water | Insoluble | Not Specified | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5[2] | Not Specified | Dilution Method |

Note: The addition of the ethylthio group at the 3-position of the withaferin A scaffold is expected to increase its lipophilicity, which may influence its solubility profile. Researchers should consider this when utilizing withaferin A data as a proxy.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4] This protocol is adapted for a compound like this compound.

2.1. Materials

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended.[3] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).[3]

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

For further clarification, the collected supernatant can be filtered through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be assessed.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample by a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample. This concentration represents the thermodynamic solubility.

-

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Shake-Flask Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Logical Flow for Solubility Assessment in Drug Discovery

Caption: Staged approach to solubility assessment.

References

Potential Therapeutic Targets of 3-Ethylthio Withaferin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3-Ethylthio withaferin A is limited. This guide provides a comprehensive overview of the well-characterized therapeutic targets and mechanisms of its parent compound, Withaferin A (WA), to infer the potential therapeutic avenues for its 3-Ethylthio derivative. The functional consequences of the 3-ethylthio modification require direct experimental validation.

Executive Summary

Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Structural modifications of WA are being explored to enhance its therapeutic index and target specificity. This compound is one such derivative. Based on the extensive research on WA, this document outlines the probable therapeutic targets and signaling pathways that may be modulated by this compound. The primary known target of WA and its derivatives is the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation and cell survival.[6][7][8][9][10] This guide will delve into the molecular mechanisms of WA and its potential implications for the 3-Ethylthio analogue, providing a foundational resource for further research and drug development.

Core Therapeutic Target: NF-κB Signaling Pathway

This compound is classified as a derivative of Withaferin A, a known NF-κB inhibitor.[8] The NF-κB signaling cascade is a critical pathway in the cellular response to stress, inflammation, and is often dysregulated in various cancers.

Mechanism of Action of Withaferin A (Inferred for this compound):

Withaferin A has been shown to inhibit NF-κB activation by directly targeting the IκB kinase β (IKKβ) subunit.[9][10] It is proposed that WA achieves this through the thioalkylation of a critical cysteine residue (Cys179) in the activation loop of IKKβ.[10] This covalent modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of NF-κB and its transcriptional activity are blocked.

Other Potential Therapeutic Targets

Based on the known polypharmacology of Withaferin A, this compound may also modulate other key cellular pathways implicated in disease.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. WA has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation by decreasing the phosphorylation of STAT3 and its upstream kinase JAK2.

Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Withaferin A has been reported to inhibit this pathway, leading to apoptosis and reduced cell proliferation.

Other Noteworthy Targets

-

Heat Shock Protein 90 (Hsp90): WA has been shown to interact with and inhibit the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins. Structure-activity relationship studies indicate that the C-5(6) epoxy group is crucial for this interaction.[2]

-

Vimentin: WA can covalently bind to vimentin, a type III intermediate filament protein, leading to its aggregation and disruption of the cytoskeleton. This has implications for cancer cell metastasis.

-

Mortalin (Hsp70): WA can disrupt the interaction between mortalin and p53, leading to the reactivation of p53's tumor suppressor function.[1]

-

Wnt/β-catenin Pathway: Some analogues of WA have been shown to suppress the Wnt signaling pathway.[1]

Quantitative Data (for Withaferin A)

The following tables summarize the reported in vitro and in vivo efficacy of Withaferin A against various cancer cell lines. This data serves as a benchmark for the potential activity of this compound.

Table 1: In Vitro Cytotoxicity of Withaferin A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~2.5 | Hahm et al., 2011 |

| MDA-MB-231 | Breast Cancer | ~1.0 | Hahm et al., 2011 |

| U266B1 | Myeloma | Not Specified | Li et al., 2022 |

| IM-9 | Myeloma | Not Specified | Li et al., 2022 |

| KLE | Endometrial Cancer | <10 | Xu et al., 2021 |

| Ca9-22 | Oral Cancer | >0.5 (non-cytotoxic at this conc.) | Yu et al., 2020 |

Table 2: In Vivo Efficacy of Withaferin A

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mice | Mammary Tumor | 1-8 mg/kg (3x/week) | Reduced tumor size | Sinha & Ostrand-Rosenberg, 2013 |

Experimental Protocols (for Withaferin A)

The following are generalized protocols for key experiments used to characterize the activity of Withaferin A. These can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on Withaferin A strongly suggests that its 3-Ethylthio derivative holds promise as a therapeutic agent, with the NF-κB pathway being a primary target. However, the precise impact of the 3-ethylthio modification on the compound's potency, selectivity, and pharmacokinetic properties remains to be elucidated. Future research should focus on direct experimental validation of the therapeutic targets of this compound. Comparative studies with the parent compound, Withaferin A, will be crucial to understand the structure-activity relationship and to guide the development of this and other novel withanolide-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for initiating such investigations.

References

- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Ethylthio Withaferin A Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a steroidal lactone derived from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Its therapeutic potential is attributed to its ability to interact with multiple protein targets and modulate various signaling pathways. 3-Ethylthio withaferin A, a synthetic derivative of Withaferin A, is of particular interest for its potential to exhibit enhanced or novel bioactivities. This technical guide provides a comprehensive overview of the in silico methodologies to model the binding of this compound to its putative protein targets. The guide details experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for the parent compound Withaferin A to inform target selection, and visualizes relevant signaling pathways and experimental workflows.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict and analyze ligand-protein interactions. By simulating these interactions at a molecular level, researchers can gain insights into binding affinities, identify key interacting residues, and guide the design of more potent and selective therapeutic agents.

Withaferin A is known to modulate several key signaling pathways implicated in cancer and inflammation, primarily through its interaction with proteins such as Heat shock protein 90 (Hsp90), Signal Transducer and Activator of Transcription 3 (STAT3), and components of the NF-κB signaling pathway.[1][4] this compound, as a derivative, is hypothesized to share some of these targets while potentially exhibiting a distinct binding profile due to the addition of the ethylthio group. This guide outlines a systematic in silico approach to investigate the binding characteristics of this compound.

Putative Protein Targets and Signaling Pathways

Based on the extensive research on Withaferin A, the following proteins are considered high-priority targets for in silico modeling of this compound binding:

-

Heat shock protein 90 (Hsp90): A molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Withaferin A has been shown to bind to Hsp90 and inhibit its chaperone activity.[4]

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, overexpressed in many cancers, and involved in regulating cell division and inhibiting apoptosis.[5]

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cytokine signaling and is constitutively activated in many cancers.

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound is described as an NF-κB inhibitor.[6]

-

Tubulin: The protein subunit of microtubules, essential for cell structure and division. Withaferin A is known to target tubulin, leading to mitotic arrest.[7]

The modulation of these targets by Withaferin A and potentially by its 3-Ethylthio derivative impacts several critical signaling pathways.

Putative signaling pathways modulated by this compound.

Quantitative Data for Withaferin A Binding

The following table summarizes the reported binding affinities of the parent compound, Withaferin A, with some of its known protein targets. This data serves as a benchmark for interpreting the results of in silico modeling with this compound.

| Target Protein | Method | Binding Affinity (kcal/mol) | Reference |

| Breast Cancer Target (PDB: 2W96) | Molecular Docking | -7.3 to -7.8 | [8] |

| Cancer-associated Proteins | Molecular Docking | -6.10 to -9.93 | [7] |

| Survivin | Molecular Docking | -1.88 | [5] |

| Survivin | MM/GBSA | -54.68 | [5] |

| Mortalin (mtHsp70) | Molecular Docking | -8.85 | [9] |

| Nrf2 | Molecular Docking | -12.59 | [9] |

| α-glucosidase | Molecular Docking | -6.44 | [9] |

| β-glucosidase | Molecular Docking | -4.43 | [9] |

| NPC1 | Molecular Docking | -5.73 | [9] |

| SRB1 | Molecular Docking | -7.16 | [9] |

Experimental Protocols for In Silico Modeling

A robust in silico investigation of this compound binding involves a multi-step workflow, including ligand and protein preparation, molecular docking, and molecular dynamics simulations.

A typical workflow for in silico modeling of ligand-protein binding.

Ligand Preparation

-

2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the command-line tool Open Babel.

-

File Format Conversion: Save the optimized 3D structure in a format compatible with docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

-

Protein Cleaning: Remove water molecules, co-solvents, and any existing ligands from the PDB file.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign appropriate atomic charges to the protein atoms.

-

File Format Conversion: Convert the prepared protein structure into a format required by the docking program (e.g., PDBQT).

Molecular Docking

-

Binding Site Definition: Define the binding pocket on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using binding site prediction tools.

-

Docking Simulation: Perform molecular docking using a program like AutoDock Vina. The software will explore various conformations and orientations (poses) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Results:

-

Binding Energy: The primary output is the binding energy (in kcal/mol), which indicates the strength of the interaction. More negative values suggest stronger binding.

-

Pose Visualization: Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the protein.

-

Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding pocket.

-

Molecular Dynamics (MD) Simulation

To assess the stability of the docked complex and to refine the binding mode, MD simulations are performed.

-

System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

-

Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's atomic motions over time.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex throughout the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.[5]

-

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to its putative protein targets. By leveraging the extensive knowledge of the parent compound, Withaferin A, researchers can effectively employ molecular docking and molecular dynamics simulations to predict binding affinities, elucidate interaction mechanisms, and guide further experimental validation. The methodologies and workflows detailed herein are intended to facilitate the exploration of this compound's therapeutic potential and accelerate its development as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. banglajol.info [banglajol.info]

- 9. In-silico validation of novel therapeutic activities of withaferin a using molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 3-Ethylthio Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention in oncology research due to its potent anti-inflammatory, anti-angiogenic, and pro-apoptotic properties.[1][2] The biological activity of Withaferin A is largely attributed to its electrophilic centers, particularly the α,β-unsaturated ketone in ring A, which can react with nucleophilic residues in cellular proteins via Michael addition.[3] This reactivity has spurred the development of numerous semi-synthetic analogs to enhance potency, selectivity, and drug-like properties.

This technical guide focuses on the preliminary cytotoxicity screening of a specific analog, 3-Ethylthio withaferin A. While direct and extensive studies on this particular compound are limited in publicly available literature, this document synthesizes the current understanding of Withaferin A's structure-activity relationships (SAR), particularly concerning modifications at the C-3 position, to provide a comprehensive overview of its expected cytotoxic profile and the methodologies for its evaluation. This compound is a derivative of Withaferin A and is known to be an NF-κB inhibitor.[1]

Synthesis of this compound

The synthesis of this compound is anticipated to proceed via a Michael-type addition of a thiol to the α,β-unsaturated ketone in ring A of the Withaferin A scaffold. This reaction is a common strategy for generating C-3 substituted analogs.

General Synthetic Scheme:

The reaction involves the nucleophilic attack of the thiolate anion of ethylthiol at the C-3 position of the α,β-unsaturated ketone in Withaferin A. The reaction is typically carried out in a suitable solvent at room temperature.

Diagram of the synthesis of this compound:

Caption: Synthesis of this compound via Michael addition.

Predicted Cytotoxicity Profile

Table 1: Cytotoxicity of C-3 Modified Withaferin A Analogs (Hypothetical Data Based on SAR Trends)

| Compound | Modification at C-3 | Cell Line | IC50 (µM) |

| Withaferin A | None | MCF-7 (Breast) | 0.5 - 2.0 |

| Withaferin A | None | HCT-116 (Colon) | 0.8 - 3.0 |

| This compound | -SCH2CH3 | MCF-7 (Breast) | 0.1 - 1.5 (Predicted) |

| This compound | -SCH2CH3 | HCT-116 (Colon) | 0.3 - 2.5 (Predicted) |

| 3-Phenylthio withaferin A | -SPh | MCF-7 (Breast) | Data not available |

| 3-Azido withaferin A | -N3 | Various | Potency increased vs. WA |

Note: The IC50 values for this compound are predicted based on the general trends observed for C-3 modified Withaferin A analogs and are for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols for Cytotoxicity Screening

The following is a representative protocol for determining the in vitro cytotoxicity of this compound, based on standard methodologies used for Withaferin A and its analogs.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and a non-cancerous cell line like MRC-5 (normal lung fibroblast) to assess selectivity.[4]

-

Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and preliminary cytotoxicity screening of this compound.

Caption: Workflow for Synthesis and Cytotoxicity Screening.

Potential Signaling Pathways

Withaferin A is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is a known inhibitor of the NF-κB signaling pathway. The introduction of a 3-Ethylthio group may alter its interaction with key signaling proteins. The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a primary target of Withaferin A.

Caption: Inhibition of NF-κB Pathway by Withaferin A Analogs.

Conclusion

Based on the extensive structure-activity relationship studies of Withaferin A, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The Michael addition of ethylthiol to the A-ring is expected to modulate its reactivity and potentially its selectivity towards cellular targets. Preliminary screening using standard in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer and non-cancerous cell lines is a critical first step in characterizing its anticancer potential. Further studies would be warranted to elucidate its precise mechanism of action and its effects on key signaling pathways, such as the NF-κB pathway, which is a known target of the parent compound, Withaferin A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Withaferin A Thio-derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A (WA), a bioactive steroidal lactone derived from Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, its therapeutic potential is often hindered by factors such as suboptimal bioavailability and off-target effects. To address these limitations and to explore novel structure-activity relationships (SAR), the synthesis of withaferin A thio-derivatives has emerged as a compelling strategy. This technical guide provides an in-depth rationale for the synthesis of these derivatives, detailed experimental protocols for their preparation, a summary of their biological activities, and a discussion of the signaling pathways they modulate.

Rationale for the Synthesis of Withaferin A Thio-derivatives

The primary motivation for the synthesis of withaferin A thio-derivatives is the strategic modification of its chemical structure to enhance its therapeutic index. The introduction of sulfur-containing moieties can influence several key properties of the molecule:

-

Modulation of Reactivity and Target Specificity: Withaferin A's biological activity is largely attributed to its α,β-unsaturated carbonyl groups and the epoxide in the A and B rings, which can react with nucleophilic residues, such as cysteine, in proteins. The introduction of a thioether or other sulfur-containing groups can alter the electrophilicity of these reactive centers, potentially leading to more selective interactions with target proteins and reducing off-target toxicity.

-

Improved Pharmacokinetic Properties: Thio-derivatives can exhibit altered lipophilicity and metabolic stability compared to the parent compound. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing bioavailability and in vivo efficacy.

-

Exploration of Novel Biological Activities: The addition of sulfur-containing functional groups can introduce new pharmacophoric features, potentially leading to novel biological activities or a shift in the primary mode of action. This chemical diversification allows for the exploration of a wider range of therapeutic applications.

-

Probing Structure-Activity Relationships (SAR): The systematic synthesis of a library of thio-derivatives provides valuable insights into the SAR of withaferin A. By correlating specific structural modifications with changes in biological activity, researchers can identify the key molecular features required for therapeutic efficacy and design more potent and selective analogues.

Signaling Pathways Modulated by Withaferin A and its Derivatives

Withaferin A exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following diagram illustrates some of the key pathways targeted by withaferin A, which are also relevant to the activity of its thio-derivatives.

Caption: Key signaling pathways modulated by Withaferin A.

Experimental Protocols

The following protocols are based on established methods for the synthesis of withaferin A thio-derivatives.

General Workflow for Synthesis and Evaluation

The 3-Position of Withaferin A: A Critical Hub for Modulating Biological Activity

For Immediate Release

This technical guide delves into the structure-activity relationship (SAR) of withaferin A, a prominent steroidal lactone derived from Withania somnifera, with a specific focus on modifications at the 3-position of its steroidal backbone. This position has been identified as a key site for chemical derivatization, enabling the fine-tuning of its potent biological activities, including its anticancer and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of withanolide-based therapeutics.

Structure-Activity Relationship at the 3-Position

The α,β-unsaturated ketone in Ring A of withaferin A renders the C3 position susceptible to nucleophilic attack, primarily through a Michael addition reaction. This has allowed for the synthesis of a diverse library of 2,3-dihydro-3β-substituted derivatives. The nature of the substituent introduced at this position has a profound impact on the molecule's cytotoxic and other biological properties.

Quantitative Analysis of 3-Position Analogs

The following table summarizes the in vitro cytotoxicity of various 3-position modified withaferin A analogs against different cancer cell lines. The data highlights the significant influence of the C3 substituent on anticancer potency.

| Compound | Modification at 3-Position | Cell Line | IC50 (µM) | Fold Change vs. Withaferin A | Reference |

| Withaferin A | Unmodified | MDA-MB-231 (Breast) | ~1.0 | - | [1] |

| Analog 1 | 3β-azido | Various | 0.02 - 1.9 | ~35x increase | |

| Analog 2 | 3β-(4-fluorophenyl)amino | MDA-MB-231 (Breast) | 3.8 | ~0.26x | [2] |

| Analog 3 | 3β-O-sulphate | Various | Not specified | 35x increase | [1] |

| Analog 4 | 3β-methoxy | Not specified | No cytotoxicity | - | [1] |

| Withalongolide A diacetate | 4,19,27-triacetoxy | DRO81-1 (Colon) | 0.0580 | - | [3] |

Note: Direct comparison of fold change for Withalongolide A is not applicable as the parent scaffold is different.

Experimental Protocols

Synthesis of 3-Substituted Withaferin A Derivatives via Michael Addition

The primary method for introducing substituents at the 3-position of withaferin A is the Michael addition reaction. Below are generalized protocols for aza-Michael and thia-Michael additions.

General Protocol for Aza-Michael Addition:

-

Dissolution: Dissolve withaferin A in a suitable organic solvent (e.g., dichloromethane, acetonitrile).

-

Addition of Amine: Add the desired aromatic or aliphatic amine to the solution.

-

Catalyst (if required): In some cases, a catalyst such as trifluoroacetic acid (TFA) may be added to facilitate the reaction.[2]

-

Reaction: Stir the reaction mixture at room temperature for a specified period (typically ranging from a few hours to overnight).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and any unreacted amine.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 3β-amino derivative.

General Protocol for Thia-Michael Addition:

-

Dissolution: Dissolve withaferin A in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Thiol: Add the desired thiol to the solution.

-

Base (if required): A weak base, such as triethylamine or potassium carbonate, can be added to facilitate the formation of the thiolate anion.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the 3β-thioether derivative.

Cytotoxicity Evaluation using MTT Assay

The cytotoxic effects of withaferin A and its analogs are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (withaferin A and its analogs) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[4][5][6][7]

Signaling Pathways Modulated by Withaferin A

Withaferin A exerts its biological effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

Withaferin A is a potent inhibitor of the NF-κB signaling pathway. It has been shown to directly target the IκB kinase β (IKKβ) subunit, specifically by forming a covalent adduct with cysteine 179 in its activation loop, thereby inhibiting its kinase activity.[8] Additionally, withaferin A can disrupt the formation of the NEMO (NF-κB essential modulator) signaling complex, further preventing the activation of NF-κB.[8][9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Withaferin A has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. The inhibitory effects of withaferin A on the PI3K/Akt pathway can be mediated, at least in part, by the upregulation of microRNA-200c (miR-200c).[10] Withaferin A also inhibits the phosphorylation of Akt, a key downstream effector of PI3K.[11][12]

JAK/STAT3 Signaling Pathway

The JAK/STAT3 signaling pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Constitutive activation of STAT3 is frequently observed in cancer. Withaferin A has been demonstrated to inhibit both constitutive and IL-6-induced STAT3 phosphorylation and activation. This inhibition is associated with a reduction in the activity of the upstream kinase, Janus-activated kinase 2 (JAK2).

Conclusion